![molecular formula C16H25N3O4S2 B2535729 N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898460-29-2](/img/structure/B2535729.png)
N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide A involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. This compound A binds to the IKKβ kinase, which is a key regulator of the NF-κB pathway, and inhibits its activity. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound A inhibits the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. In addition, this compound A has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound A has anti-inflammatory effects in animal models of rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide A in lab experiments is that it is a small molecule inhibitor that is easy to synthesize and purify. In addition, this compound A has been shown to be effective in a number of different cell types and animal models. However, one of the limitations of using this compound A is that it is a relatively new compound and there is still much to be learned about its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide A. One area of research is to further investigate the mechanism of action of this compound A and its potential side effects. In addition, there is a need for more studies on the efficacy of this compound A in animal models of various diseases. Another area of research is to investigate the potential use of this compound A in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound A to determine the optimal dosing regimen for therapeutic use.
Synthesemethoden
N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide A can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of isopropylamine with 2-(2-chloroethyl)oxirane to form N-isopropyl-2-(2-hydroxyethyl)amine, which is then reacted with 1-(thiophen-2-ylsulfonyl)piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
N1-isopropyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide A has been the focus of scientific research due to its potential therapeutic applications. The anti-inflammatory properties of this compound A have been shown to be effective in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound A has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
N'-propan-2-yl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-12(2)18-16(21)15(20)17-9-8-13-6-3-4-10-19(13)25(22,23)14-7-5-11-24-14/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMWLFMVZXHJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.